

# Application Notes: Development of a Stable Aneratrigine Capsule Formulation via Dry Granulation

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Aneratrigine

CAS No.: 2097163-74-9

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## Introduction

**Aneratrigine** is a potent and selective Nav1.7 inhibitor developed as a non-opioid analgesic for acute pain. The active pharmaceutical ingredient (API), **Aneratrigine** mesylate, is a BCS Class IV compound characterized by **low solubility** (0.03-0.06 mg/mL at pH 1.2) and **low permeability**, posing significant challenges for oral bioavailability [1] [2]. An initial formulation strategy used sodium bicarbonate ( $\text{NaHCO}_3$ ) as an alkalizing agent for *in situ* pH modulation to enhance dissolution in the stomach. However, scaling up the **wet granulation** process led to significant **stability challenges**, including capsule content discoloration and excessive degradant formation, attributed to the decomposition of  $\text{NaHCO}_3$  under thermal and moisture stress [1] [2]. This document details the successful development and scale-up of a stable **Aneratrigine** capsule formulation using **dry granulation**.

## Formulation Design and Rationale

The primary goal was to enhance the chemical stability of the formulation while maintaining the improved dissolution profile provided by the alkalizing agent.

- **API Challenges:** **Aneratrigine** mesylate exhibits strong **pH-dependent solubility**, with a minimum at gastric pH (1.2) and a maximum (5.22 mg/mL) at pH 4.0, which resembles the upper duodenum [2].
- **Key Excipient Function:**
  - **Sodium Bicarbonate (20%):** Serves as an alkalizing agent to neutralize gastric acid, creating a micro-environmental pH that enhances API dissolution [1] [2].
  - **Other Excipients:** Lactose monohydrate and microcrystalline cellulose as fillers, croscarmellose sodium as a disintegrant, and magnesium stearate as a lubricant.
- **Process Selection:** **Dry granulation** was selected over wet granulation to avoid exposing the  $\text{NaHCO}_3$ -containing blend to moisture and heat, which caused decomposition into sodium hydroxide and catalyzed API degradation during the extended drying cycles of production-scale wet granulation [1] [2] [3].

## Dry Granulation Manufacturing Protocol

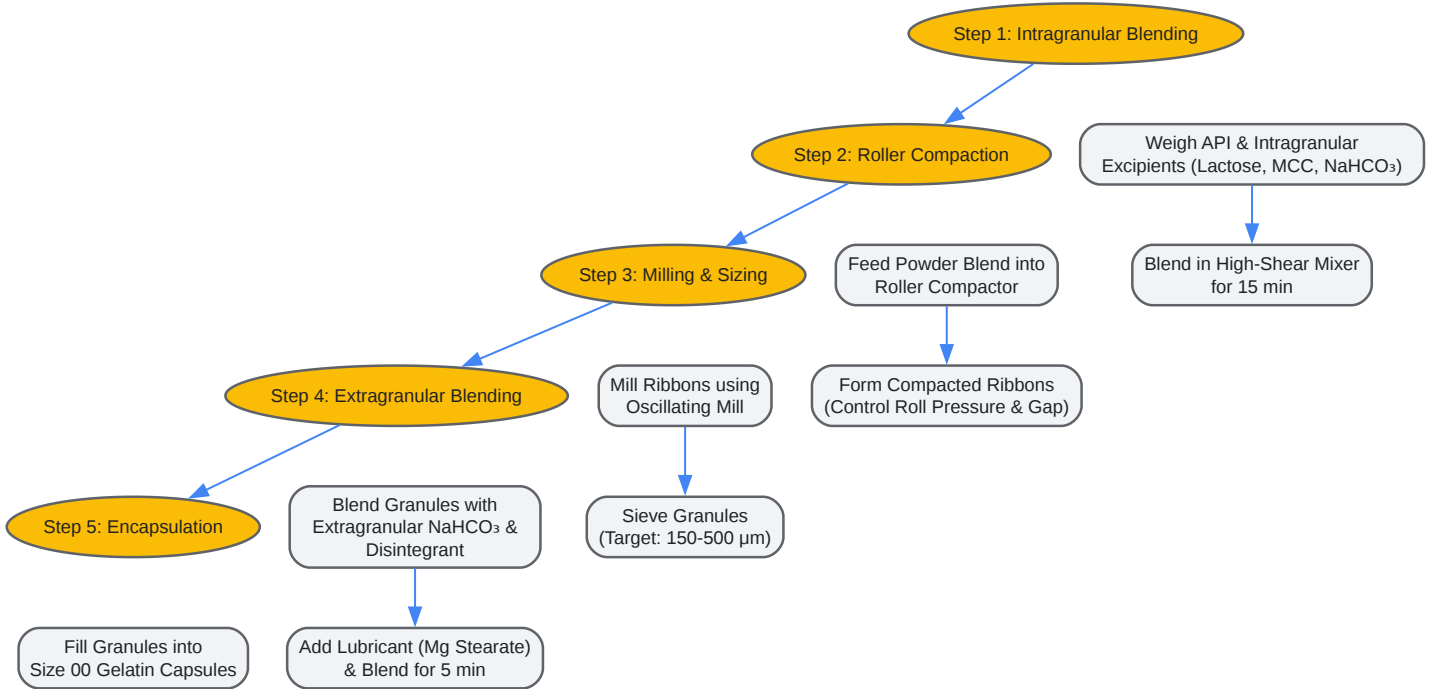
This protocol outlines the roller compaction method, which is preferred over the older slugging process due to its superior process control, scalability, and efficiency [4].

### 3.1. Equipment and Materials

- **Equipment:** High-shear blender, roller compactor, mill/screener, capsule filling machine.
- **Materials:** **Aneratrigine** mesylate, spray-dried lactose (Fast Flo 316), granulated lactose (Supertab 30GR), microcrystalline cellulose (Avicel PH102), sodium bicarbonate (Emprove Essential), croscarmellose sodium (Ac-di-sol SD-711), magnesium stearate (Ligamed MF-2V-MB), colloidal silicon dioxide (Aerosil 200) [2].

**3.2. Step-by-Step Process Description** The following workflow visualizes the entire dry granulation and encapsulation process:

Aneratrigine Dry Granulation Workflow



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**3.3. Critical Process Parameters (CPPs)** The following parameters must be monitored and controlled to ensure consistent granule quality [2] [4] [5].

Unit Operation	Critical Process Parameter	Target Range / Control Strategy
Blending	Blending Speed & Time	15-20 minutes at fixed RPM to ensure uniformity.
Roller Compaction	Roll Pressure	20-40 bar (optimized to form ribbons without over-compaction).

Unit Operation	Critical Process Parameter	Target Range / Control Strategy
	Roll Gap	2.0-3.0 mm (maintained consistently).
	Screw Feeder Speed	10-25 RPM (adjusted to ensure consistent feed).
<b>Milling</b>	Mill Screen Aperture	1.0-1.5 mm.
	Mill Rotor Speed	1000-1500 RPM.

## Analytical Methods and Quality Control

Rigorous in-process and release testing are critical for ensuring the final product quality.

### 4.1. Key Analytical Tests and Specifications

Test	Method	Specification
<b>Assay &amp; Content Uniformity</b>	HPLC	90.0-110.0% of label claim; RSD $\leq$ 2.0%
<b>Related Substances (Impurities)</b>	HPLC (Validated Stability-Indicating Method)	Any individual impurity: $\leq$ 0.2%; Total impurities: $\leq$ 1.0% [2]
<b>Dissolution</b>	USP Apparatus II (Paddle), 900 mL pH 4.0 buffer, 50 rpm	Q=80% in 30 minutes [1] [2]
<b>Loss on Drying (LOD)</b>	IR Moisture Balance, 105°C	$\leq$ 2.0% w/w
<b>Granule Properties</b>	Laser Diffraction, Bulk/Tapped Density	Particle Size (d50): 150-500 $\mu$ m; Carr Index: <20 [6]

**4.2. Stability Studies** Stability studies must be conducted according to ICH guidelines. The optimized dry granulation formulation demonstrated **enhanced stability**, with total impurities remaining below 0.05% under accelerated conditions, a significant improvement over the unstable wet granulation batches [1] [2].

## Scale-Up and Technology Transfer

The dry granulation process was successfully scaled from laboratory to commercial production, demonstrating robustness across different scales [2].

Batch Scale	Batch Size	Key Scale-Up Findings
Laboratory	1.5 kg	Process parameters established; initial stability verified.
Pilot	5.4 kg	Confirmed scalability of CPPs; granule properties consistent with lab batch.
Commercial	25.9 kg	Demonstrated robust, reproducible process; chemical integrity maintained (total impurities <0.05%) [1] [2].

For continuous manufacturing, **Residence Time Distribution (RTD)** modeling can be applied for advanced process control and material tracking, facilitating real-time release and handling of out-of-specification (OOS) material [5].

## Conclusion

The transition from wet granulation to dry granulation successfully resolved the critical stability issues in the **Aneratrigine** capsule formulation. This approach eliminated the heat and moisture stress that caused  $\text{NaHCO}_3$  decomposition and subsequent API degradation. The documented protocol provides a **robust, scalable, and transferable** manufacturing platform for **Aneratrigine**, ensuring consistent product quality and supporting its successful advancement to Phase 2a clinical trials. This work also serves as a valuable model for developing other heat- and moisture-sensitive drug products containing functional alkalizing excipients.

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To cite this document: Smolecule. [Application Notes: Development of a Stable Aneratrigine Capsule Formulation via Dry Granulation]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b12853325#dry-granulation-process-for-aneratrigine-capsules>]

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**Address:** Ontario, CA 91761, United States

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